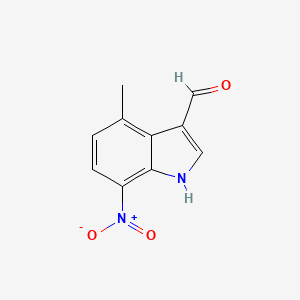
4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde
Descripción general
Descripción
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole derivatives are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and diverse . They are essential and efficient chemical precursors for generating biologically active structures .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can is easily oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, Indole-3-carbaldehyde has a molar mass of 145.161 g·mol −1 and a melting point of 198 °C (388 °F; 471 K) .Aplicaciones Científicas De Investigación
Synthesis Methods
- A new synthesis method of indole-4-carboxaldehyde, which is closely related to 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, has been developed. This method involves a series of steps including reduction, oxidation, protection, condensation, cyclic reaction, and acidation, with confirmation of structure through 1H NMR (Xue Zhong-jun, 2004).
Catalytic Applications
- Gold(I)-catalyzed cycloisomerization has been used to prepare 1H-indole-2-carbaldehydes, demonstrating the compound's utility in creating complex organic structures with high yields. This process involves activation of the alkyne moiety of the substrate by a gold(I) catalyst (Prasath Kothandaraman et al., 2011).
Antibacterial Properties
- Indole-3-carbaldehyde semicarbazone derivatives have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria. These derivatives exhibit inhibitory activities comparable to standard antibiotics like tetracycline (Fernando Carrasco et al., 2020).
Green Chemistry and Nanocatalysis
- Indole-3-carbaldehyde has been used in green and sustainable nanocatalyzed synthesis for Knoevenagel condensation, highlighting its role in environmentally friendly chemical processes (Yogita Madan, 2020).
Electrophilic Reactions
- 1-Methoxy-6-nitroindole-3-carbaldehyde, similar to this compound, acts as a versatile electrophile for creating 2,3,6-trisubstituted indole derivatives. This demonstrates the compound's potential in the preparation of novel pyrimido[1,2-a]indole derivatives (Koji Yamada et al., 2009).
Fluorescent Amino Acid Derivatives
- A new, highly fluorescent amino acid derivative has been synthesized using 1H-indole-3-carbaldehyde, illustrating the compound's role in creating substances with desirable photophysical properties (Katarzyna Guzow et al., 2001).
Anticancer Applications
- New indole derivatives synthesized using 1H-indole-3-carbaldehyde have shown significant antiproliferative activity towards human breast cancer cell lines while being less toxic to normal cells. This highlights the potential of such compounds in cancer research (N. M. Fawzy et al., 2018).
Mecanismo De Acción
Target of Action
4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules in natural products . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives
Biochemical Pathways
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities . .
Result of Action
Indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-7-nitro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-8(12(14)15)10-9(6)7(5-13)4-11-10/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKYFKTXIFABKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261380 | |
| Record name | 4-Methyl-7-nitro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289483-81-4 | |
| Record name | 4-Methyl-7-nitro-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289483-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-nitro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



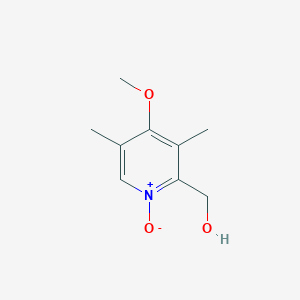
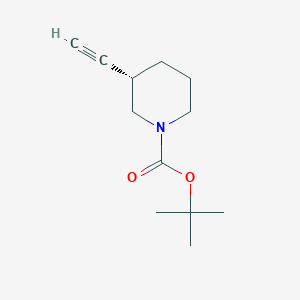

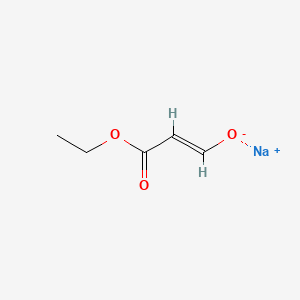

![4,5-Dihydrothieno[2,3-c]pyridine](/img/structure/B3121492.png)
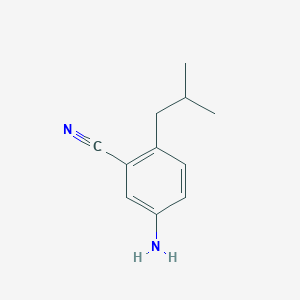

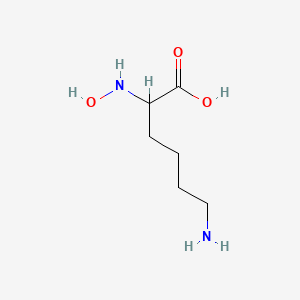
![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3121540.png)

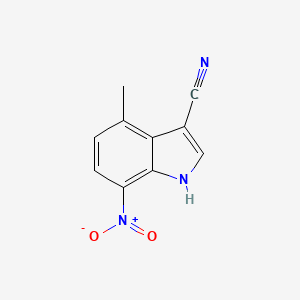
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine](/img/structure/B3121573.png)
![Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B3121575.png)